Cas no 2049867-55-0 (3-4-(difluoromethoxy)phenylprop-2-enal)

3-4-(difluoromethoxy)phenylprop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 3-4-(difluoromethoxy)phenylprop-2-enal
- 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde
- 2049867-55-0
- EN300-1929465
- CXKOKHXEHBVSIM-OWOJBTEDSA-N
- (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enal
- SCHEMBL16963584
- 3-[4-(difluoromethoxy)phenyl]prop-2-enal
- CS-0349896
-
- Inchi: 1S/C10H8F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-7,10H/b2-1+
- InChI Key: CXKOKHXEHBVSIM-OWOJBTEDSA-N
- SMILES: FC(OC1C=CC(/C=C/C=O)=CC=1)F
Computed Properties
- Exact Mass: 198.04923582g/mol
- Monoisotopic Mass: 198.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 2.7
3-4-(difluoromethoxy)phenylprop-2-enal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929465-10.0g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 10g |
$3376.0 | 2023-05-31 | ||
Enamine | EN300-1929465-0.25g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 0.25g |
$447.0 | 2023-09-17 | ||
Enamine | EN300-1929465-1g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 1g |
$485.0 | 2023-09-17 | ||
Enamine | EN300-1929465-5g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 5g |
$1406.0 | 2023-09-17 | ||
Enamine | EN300-1929465-2.5g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 2.5g |
$949.0 | 2023-09-17 | ||
Enamine | EN300-1929465-5.0g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-1929465-10g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 10g |
$2085.0 | 2023-09-17 | ||
Enamine | EN300-1929465-0.1g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 0.1g |
$427.0 | 2023-09-17 | ||
Enamine | EN300-1929465-0.5g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 0.5g |
$465.0 | 2023-09-17 | ||
Enamine | EN300-1929465-0.05g |
3-[4-(difluoromethoxy)phenyl]prop-2-enal |
2049867-55-0 | 0.05g |
$407.0 | 2023-09-17 |
3-4-(difluoromethoxy)phenylprop-2-enal Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 3-4-(difluoromethoxy)phenylprop-2-enal
3-4-(Difluoromethoxy)phenylprop-2-enal: A Comprehensive Overview
3-4-(Difluoromethoxy)phenylprop-2-enal, identified by the CAS registry number 2049867-55-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and as a precursor in various chemical syntheses. The molecule consists of a phenyl ring substituted with a difluoromethoxy group at the 4-position and a propenal moiety at the 3-position, making it a versatile building block for further chemical modifications.
The synthesis of 3-4-(difluoromethoxy)phenylprop-2-enal involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing both time and cost. Researchers have also explored the use of microwave-assisted synthesis to enhance reaction rates, which is particularly beneficial for large-scale production.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 3-4-(difluoromethoxy)phenylprop-2-enal exhibits potent anti-inflammatory properties, making it a promising candidate for the development of novel anti-inflammatory drugs. Additionally, its ability to inhibit certain enzymes involved in cancer progression has been documented, suggesting potential applications in oncology.
In terms of physical properties, this compound has a melting point of approximately 120°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under different pH conditions has also been extensively studied, with results indicating moderate stability in acidic environments.
The application of 3-4-(difluoromethoxy)phenylprop-2-enal extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of more complex molecules, including those with potential neuroprotective effects. Recent research has focused on its role in modulating cellular signaling pathways, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 3-4-(difluoromethoxy)phenylprop-2-enal, with its unique chemical structure and diverse biological activities, continues to be a focal point for researchers across multiple disciplines. Its potential applications span from drug discovery to materials science, underscoring its importance in contemporary chemical research.
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